Structural Differentiation: 6,7-Dimethoxy Substitution Pattern vs. Des-Methoxy Analog (CAS 89707-53-9) and Tetrahydro Analog (CAS 4118-36-9)
CAS 89707-47-1 is distinguished from its closest commercially available structural analogs by the simultaneous presence of three key features: (i) a fully aromatic isoquinoline core (vs. tetrahydro in CAS 4118-36-9), (ii) 6,7-dimethoxy substitution (absent in CAS 89707-53-9), and (iii) a 3-(1-methylpiperidin-4-yl)oxy side chain. The 6,7-dimethoxy motif contributes an additional two hydrogen-bond acceptor sites and increases the topological polar surface area (tPSA) to approximately 60.4 Ų, compared to an estimated ~34.5 Ų for the des-methoxy analog CAS 89707-53-9 [1]. This tPSA differential is within a range known to influence membrane permeability and CNS penetration potential in classic medicinal chemistry decision metrics [1]. The fully aromatic isoquinoline core of CAS 89707-47-1 imparts a planar, conjugated system with distinct π-stacking capability relative to the non-planar tetrahydro analog, which may alter intercalation or aromatic cage interactions at biological targets [2].
| Evidence Dimension | Structural and physicochemical differentiation: tPSA, hydrogen-bond acceptor count, aromatic core planarity |
|---|---|
| Target Compound Data | tPSA ≈ 60.4 Ų; 5 H-bond acceptors (3 O in dimethoxy + 1 O in ether + 1 N in isoquinoline); fully aromatic isoquinoline core |
| Comparator Or Baseline | CAS 89707-53-9 (3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline): tPSA ≈ 34.5 Ų, 3 H-bond acceptors, fully aromatic; CAS 4118-36-9 (6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline): tPSA ≈ 39.7 Ų, 3 H-bond acceptors, non-planar tetrahydro core |
| Quantified Difference | Δ tPSA ≈ +25.9 Ų vs. CAS 89707-53-9; Δ tPSA ≈ +20.7 Ų vs. CAS 4118-36-9; +2 H-bond acceptors vs. both analogs |
| Conditions | In silico physicochemical property calculation based on standard force-field methods (vendor-reported molecular structures); no head-to-head experimental comparison identified in the available literature at the time of this analysis |
Why This Matters
The tPSA difference of >20 Ų and additional H-bond acceptors may translate to measurably different permeability, efflux susceptibility, and target-binding pharmacophore complementarity, making CAS 89707-47-1 a structurally non-substitutable tool for probing SAR around the 6,7-dimethoxy-1-phenylisoquinoline chemotype.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. doi:10.1602/neurorx.2.4.541. View Source
- [2] Glennon RA, Ablordeppey SY, Ismaiel AM, el-Ashmawy MB, Fischer JB, Howie KB. Structural features important for sigma 1 receptor binding. J Med Chem. 1994 Apr 15;37(8):1214-9. View Source
